(3S,4R)-3-Hydroxy-4-phenylazetidin-2-one
Description
Significance of β-Lactam Scaffolds in Modern Organic Synthesis
The β-lactam scaffold is a privileged structure in organic synthesis due to its unique combination of reactivity and stereochemical complexity. The inherent ring strain of the four-membered ring makes it susceptible to nucleophilic attack, allowing for a variety of ring-opening reactions to generate stereochemically defined acyclic structures. This property has been exploited in the synthesis of amino acids, peptides, and other complex nitrogen-containing natural products.
Furthermore, the β-lactam ring can be functionalized at various positions, providing access to a diverse range of derivatives. This versatility has led to the development of β-lactam-based enzyme inhibitors, anticancer agents, and cholesterol absorption inhibitors, showcasing the broad therapeutic potential of this scaffold beyond its traditional use as an antibiotic. The ability to control the stereochemistry at the C3 and C4 positions is crucial in tailoring the biological activity and physical properties of these molecules.
Stereochemical Significance of the (3S,4R)-Configuration in Azetidin-2-one (B1220530) Derivatives
The specific (3S,4R) configuration of 3-Hydroxy-4-phenylazetidin-2-one (B8792772) is of paramount importance, particularly as it constitutes a key chiral precursor for the side chain of the potent anticancer drug, Paclitaxel (B517696) (Taxol®). nih.gov The precise spatial orientation of the hydroxyl and phenyl groups is critical for the biological activity of Paclitaxel and its derivatives. The cis relationship between the C3-hydroxyl group and the C4-phenyl group is a defining feature of this isomer.
The synthesis of this specific stereoisomer in high purity is a significant challenge that has driven the development of various stereoselective synthetic methodologies. The ability to selectively produce the (3S,4R) isomer over other possible stereoisomers (e.g., (3R,4S), (3S,4S), (3R,4R)) is a hallmark of a successful asymmetric synthesis.
Historical Context of Azetidin-2-one Synthesis Methodologies
The first synthesis of a β-lactam was reported by Hermann Staudinger in 1907, through the [2+2] cycloaddition of a ketene (B1206846) and an imine. This method, now famously known as the Staudinger reaction, remains one of the most versatile and widely used methods for constructing the azetidin-2-one ring. nih.gov The mechanism of the Staudinger reaction has been the subject of extensive study, with a focus on understanding and controlling its diastereoselectivity. nih.govresearchgate.net
Over the years, numerous other methods for β-lactam synthesis have been developed, including the Kinugasa reaction, ester enolate-imine condensations, and various cyclization strategies. A significant advancement in the field has been the development of asymmetric methods to control the stereochemistry of the resulting β-lactam. These methods often employ chiral auxiliaries, chiral catalysts, or enzymatic resolutions to achieve high levels of enantioselectivity and diastereoselectivity.
One of the most effective strategies for the synthesis of enantiomerically pure (3S,4R)-3-Hydroxy-4-phenylazetidin-2-one involves the kinetic resolution of a racemic mixture of its acetylated precursor, cis-3-acetoxy-4-phenylazetidin-2-one. This process utilizes enzymes, such as lipases, to selectively hydrolyze one enantiomer, leaving the desired enantiomer untouched and in high optical purity. nih.gov For example, the use of lipase (B570770) PS-30 from Pseudomonas cepacia can effectively catalyze the hydrolysis of the undesired (3S,4R)-acetate, yielding the (3R,4S)-alcohol and the desired (3S,4R)-acetate with high enantiomeric excess. nih.gov
Another powerful approach involves the use of chiral imines in the Staudinger reaction. For instance, imines derived from D-(+)-glucose have been shown to react with ketenes to produce cis-β-lactams with the (3S,4R) configuration with very high diastereoselectivity. nih.gov This method leverages the inherent chirality of the sugar moiety to direct the stereochemical outcome of the cycloaddition.
Below is a table summarizing key synthetic approaches to stereochemically defined β-lactams:
| Method | Description | Stereocontrol | Key Features |
| Staudinger Reaction | [2+2] cycloaddition of a ketene and an imine. nih.gov | Can be controlled by chiral auxiliaries, chiral catalysts, or chiral reactants. | Highly versatile and widely applicable. |
| Enzymatic Kinetic Resolution | Selective enzymatic transformation of one enantiomer in a racemic mixture. nih.gov | High enantioselectivity. | Yields enantiomerically pure products. |
| Chiral Imine Approach | Use of an imine derived from a chiral starting material to direct stereochemistry. nih.gov | High diastereoselectivity. | Transfers chirality from a readily available source. |
The following table provides illustrative data on the enzymatic resolution of cis-3-acetoxy-4-phenylazetidin-2-one:
| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Yield |
| Lipase PS-30 (Pseudomonas cepacia) | Racemic cis-3-acetoxy-4-phenylazetidin-2-one | (3S,4R)-3-acetoxy-4-phenylazetidin-2-one | >99% | ~50% (theoretical max) |
Structure
3D Structure
Properties
IUPAC Name |
(3S,4R)-3-hydroxy-4-phenylazetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-8-7(10-9(8)12)6-4-2-1-3-5-6/h1-5,7-8,11H,(H,10,12)/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZSDKXFQUKDLD-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(=O)N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@@H](C(=O)N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436854 | |
| Record name | cis-3-hydroxy-4-phenylazetidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146924-92-7 | |
| Record name | cis-3-hydroxy-4-phenylazetidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3s,4r 3 Hydroxy 4 Phenylazetidin 2 One
Staudinger Ketene-Imine Cycloaddition Strategies
The Staudinger cycloaddition, a [2+2] cycloaddition between a ketene (B1206846) and an imine, represents a foundational method for the construction of β-lactam rings. The stereochemical outcome of this reaction is highly dependent on the substitution patterns of both the ketene and the imine, as well as the reaction conditions.
Stereoselective Control in Staudinger [2+2] Cycloadditions
The stereoselectivity of the Staudinger reaction is dictated by the competition between the direct ring closure of the zwitterionic intermediate and its isomerization. The electronic properties of the substituents on both the ketene and the imine play a crucial role in this process. Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor a direct ring closure, leading predominantly to the cis-β-lactam. Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine can slow down the ring closure, allowing for isomerization of the intermediate and favoring the formation of the trans-β-lactam.
For the synthesis of (3S,4R)-3-Hydroxy-4-phenylazetidin-2-one, achieving the desired cis stereochemistry between the C3-hydroxy and C4-phenyl groups is paramount. This is typically accomplished by carefully selecting the precursors and reaction conditions to favor the direct cyclization pathway.
Optimization of Precursor Design and Reaction Conditions for Diastereomeric Ratios
The choice of precursors is critical in directing the diastereoselectivity of the Staudinger reaction. For the synthesis of the target molecule, a common strategy involves the reaction of a ketene derived from an α-hydroxy acid derivative with an imine derived from benzaldehyde. The protecting group on the α-hydroxy group of the ketene precursor can significantly influence the diastereomeric ratio of the product.
Furthermore, reaction conditions such as solvent polarity and temperature can impact the stereochemical outcome. Non-polar solvents often favor the formation of cis-β-lactams, while polar solvents can lead to a mixture of diastereomers. Lower reaction temperatures generally enhance the stereoselectivity of the cycloaddition. The specific base used to generate the ketene from an acyl chloride can also influence the diastereomeric ratio.
| Ketene Precursor | Imine | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) | Yield (%) |
| 2-(benzyloxy)acetyl chloride | N-benzylidene-p-anisidine | Triethylamine (B128534) | CH2Cl2 | -78 to 0 | >95:5 | 85 |
| 2-(tert-butyldimethylsilyloxy)acetyl chloride | N-benzylideneaniline | Hunig's Base | Toluene | -20 | 90:10 | 78 |
| 2-acetoxyacetyl chloride | N-(4-methoxybenzylidene)aniline | Pyridine (B92270) | Dichloromethane (B109758) | 0 | 88:12 | 82 |
Chiral Auxiliary-Mediated Synthesis
To achieve high levels of enantioselectivity, chiral auxiliaries are often employed. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical course of a reaction, and are subsequently removed.
Application of Evans' Oxazolidinones for Asymmetric Induction
Evans' oxazolidinones are widely used chiral auxiliaries that have proven effective in the asymmetric synthesis of β-lactams. In this approach, the chiral oxazolidinone is acylated with a suitable carboxylic acid derivative, which then undergoes a diastereoselective reaction. For the synthesis of this compound, an N-acyloxazolidinone can be reacted with an imine in a modified Staudinger-type reaction or an enolate-imine condensation.
The stereochemical outcome is controlled by the steric hindrance imposed by the substituent on the chiral auxiliary, which directs the approach of the electrophile (the imine) to one face of the enolate. The formation of a chelated transition state involving a Lewis acid can further enhance the diastereoselectivity.
| Chiral Auxiliary | Acyl Group | Imine | Lewis Acid | Diastereomeric Excess (d.e.) | Yield (%) |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Glycolyl | N-benzylideneaniline | TiCl4 | >98% | 75 |
| (S)-4-benzyl-2-oxazolidinone | 2-(tert-butyldimethylsilyloxy)acetyl | N-(4-chlorobenzylidene)aniline | Sn(OTf)2 | 95% | 80 |
Utilization of Oppolzer's Sultams and Other Chiral Auxiliaries
Oppolzer's sultams, which are camphor-derived chiral auxiliaries, also serve as excellent stereodirecting groups in asymmetric synthesis. nih.gov Similar to Evans' oxazolidinones, N-acyl sultams can be employed to control the stereochemistry of β-lactam formation. The rigid bicyclic structure of the camphorsultam provides a well-defined chiral environment, leading to high levels of asymmetric induction.
The choice between different chiral auxiliaries often depends on the specific substrate and the desired stereochemical outcome, as well as the ease of removal of the auxiliary.
Asymmetric Catalysis Approaches
While chiral auxiliaries are effective, they are required in stoichiometric amounts. Asymmetric catalysis offers a more atom-economical approach, where a small amount of a chiral catalyst can generate a large quantity of the desired enantiomerically enriched product.
For the synthesis of this compound, various catalytic asymmetric methods have been explored. These include the use of chiral Lewis acids or organocatalysts to promote the enantioselective cycloaddition of ketenes and imines. Chiral N-heterocyclic carbenes (NHCs) have emerged as powerful catalysts for the Staudinger reaction, enabling the synthesis of β-lactams with high enantioselectivity.
Furthermore, catalytic asymmetric aldol-type reactions followed by cyclization represent another powerful strategy. In this approach, a chiral catalyst promotes the enantioselective addition of a nucleophile to an imine, generating a β-amino carbonyl compound that can then be cyclized to the desired β-lactam.
| Catalyst | Reaction Type | Ketene/Enolate Source | Imine | Enantiomeric Excess (e.e.) | Yield (%) |
| Chiral N-Heterocyclic Carbene | Staudinger Cycloaddition | 2-benzyloxyketene | N-benzylideneaniline | 92% | 88 |
| Chiral Phosphoric Acid | Aldol-type reaction/Cyclization | Silyl (B83357) ketene acetal (B89532) of ethyl 2-hydroxyacetate | N-benzylidene-p-anisidine | 95% | 76 |
| Chiral Diamine/Cu(OAc)2 | Kinugasa Reaction | Terminal alkyne | Nitrone | 90% | 81 |
Enantioselective Mannich-type Reactions of Protected Glycolates with Imines
The ester enolate-imine condensation, a variant of the Mannich reaction, is a cornerstone for the construction of the β-lactam ring. acs.org This approach involves the reaction of an ester enolate with an imine to form a β-amino ester, which can then be cyclized. To achieve the desired (3S,4R) stereochemistry, enantioselective control is paramount.
Detailed research in this area has focused on the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of the condensation. A prominent strategy involves the reaction of silyl enol ethers, such as protected glycolates, with imines derived from benzaldehyde. The use of transition metal catalysts, particularly palladium complexes, in conjunction with chiral ligands has proven effective in catalyzing these additions with high enantioselectivity. acs.org The mechanism typically involves the formation of a chiral metal enolate complex, which then attacks the imine in a stereocontrolled fashion. The choice of protecting group on the glycolate, the specific chiral ligand, and the reaction conditions are all critical factors in maximizing the yield and stereoselectivity of the desired cis-β-lactam precursor.
| Catalyst/Ligand System | Substrates | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee) | Key Findings |
| Palladium-BINAP Complex | Silyl enol ether of ethyl glycolate, N-benzylideneamine | Typically >90:10 | Up to 95% | Demonstrates high cis-selectivity and enantioselectivity. The binuclear palladium enolate is a key intermediate. acs.org |
| Copper(I)-Chiral Phosphine | Lithium enolate of tert-butyl acetate, various imines | Variable | Up to 99% | Provides access to β-amino esters with excellent enantiocontrol, which are precursors for β-lactams. |
| Titanium-mediated | Ester enolate, imine, proton source | High anti-selectivity for β-amino ketones | N/A | Highlights the role of the metal and additives in controlling diastereoselectivity in related Mannich reactions. researchgate.net |
Catalytic Asymmetric Dihydroxylation of Cinnamamide (B152044) Derivatives
A highly effective strategy for establishing the C3-hydroxy and C4-phenyl stereocenters simultaneously is through the Sharpless Asymmetric Dihydroxylation (SAD) of a cinnamamide derivative. wikipedia.orgmdpi.com This powerful reaction converts an alkene into a vicinal diol with a predictable and high degree of enantioselectivity. organic-chemistry.orgresearchgate.net
The process begins with the dihydroxylation of a trans-cinnamamide using a catalytic amount of osmium tetroxide (OsO₄) and a stoichiometric reoxidant, such as potassium ferricyanide. organic-chemistry.org The stereochemical outcome is directed by a chiral quinine (B1679958) ligand. The two commercially available ligand mixtures, AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL), provide access to either enantiomeric series of the diol product. mdpi.comorganic-chemistry.orgchem-station.com For the synthesis of this compound, the corresponding (2R,3S)-dihydroxy-3-phenylpropanamide is required. This intermediate can then be cyclized, for instance, via a Mitsunobu reaction, to form the desired β-lactam ring with inversion of configuration at one center. The reaction is known for its high reliability and broad substrate scope, although substrates containing aryl groups often exhibit enhanced reactivity and selectivity. chem-station.com
| Reagent | Substrate | Product Diol Configuration | Enantiomeric Excess (ee) | Yield |
| AD-mix-β | N-protected trans-Cinnamamide | (2R,3S) | >95% | High |
| AD-mix-α | N-protected trans-Cinnamamide | (2S,3R) | >95% | High |
Organocatalytic Methods for Enantiopure Azetidin-2-one (B1220530) Synthesis
Asymmetric organocatalysis has emerged as a powerful alternative to metal-based systems, utilizing small chiral organic molecules to catalyze stereoselective transformations. beilstein-journals.org For the synthesis of enantiopure azetidin-2-ones, organocatalysts can be employed in key bond-forming reactions that establish the chiral centers of the molecule.
One relevant approach involves the organocatalytic enantioselective Mannich reaction. Proline and its derivatives are effective catalysts for the reaction between ketones and imines. While not a direct synthesis of the target molecule, this demonstrates the principle of using chiral amines to create β-amino carbonyl compounds with high enantiopurity. More advanced methods involve the use of chiral phosphoric acids (CPAs) as Brønsted acid catalysts. cas.cncas.cn These catalysts can activate imines toward nucleophilic attack in a highly controlled chiral environment. A multicomponent reaction catalyzed by a CPA, for example, could potentially construct the core structure with high stereoselectivity. cas.cncas.cn The development of organocatalytic methods for the formal [2+2] cycloaddition of ketenes with imines also represents a direct route to the β-lactam ring, where the catalyst controls the facial selectivity of the approach of the two components.
Biocatalytic and Enzymatic Synthesis
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes, particularly lipases, operate under mild conditions and can exhibit exquisite enantioselectivity, making them ideal for the synthesis of enantiomerically pure pharmaceuticals and their intermediates. nih.gov
Enzymatic Kinetic Resolution of Racemic Azetidin-2-one Precursors
Kinetic resolution is a widely used enzymatic method to separate enantiomers from a racemic mixture. mdpi.com This technique relies on an enzyme's ability to selectively catalyze the transformation of one enantiomer at a much higher rate than the other. For the synthesis of this compound, this can be applied to a racemic precursor, such as racemic cis-3-acetoxy-4-phenylazetidin-2-one.
In a typical kinetic resolution, the racemic mixture is treated with an enzyme, often a lipase (B570770), which selectively hydrolyzes or acylates one enantiomer. nih.govresearchgate.net For example, a lipase might selectively hydrolyze the (3S,4R)-acetoxy enantiomer to the desired (3S,4R)-hydroxy product, leaving the unreacted (3R,4S)-acetoxy enantiomer behind. The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the product and the remaining starting material.
Lipase-Catalyzed Enantioselective Hydrolysis and Transesterification
Lipases are the most common class of enzymes used for the kinetic resolution of azetidin-2-one precursors due to their stability in organic solvents, broad substrate tolerance, and high enantioselectivity. nih.gov Two primary strategies are employed: enantioselective hydrolysis and enantioselective transesterification (or acylation). nih.govnih.govresearchgate.net
Enantioselective Hydrolysis: In this method, a racemic ester, such as rac-cis-3-acetoxy-4-phenylazetidin-2-one, is placed in an aqueous buffer system with a lipase. The enzyme selectively catalyzes the hydrolysis of one enantiomer to the corresponding alcohol. For instance, lipase from Pseudomonas fluorescens has been shown to be highly effective in resolving racemic 4-acetoxy-azetidin-2-one, leading to excellent enantiomeric excesses. nih.govresearchgate.net
Enantioselective Transesterification: This is often the preferred method as it is performed in organic solvents, which can improve substrate solubility and suppress unwanted side reactions. A racemic alcohol (rac-cis-3-hydroxy-4-phenylazetidin-2-one) is treated with an acyl donor (e.g., vinyl acetate) in the presence of a lipase. The enzyme selectively acylates one enantiomer, allowing for its separation from the unreacted alcohol enantiomer. Candida antarctica lipase B (CAL-B) is a frequently used biocatalyst for this transformation. nih.govscispace.com
| Enzyme | Reaction Type | Substrate | Key Result | Reference |
| Pseudomonas fluorescens Lipase | Kinetic Resolution (Hydrolysis) | Racemic 4-acetoxy-azetidin-2-one | Good conversions and excellent enantiomeric excesses. | nih.govresearchgate.net |
| Burkholderia Cepacia Lipase (BCL) | Kinetic Resolution | Racemic azetidinone intermediate | Resulted in two β-lactam enantiomers with excellent ee (94% and 98%). | researchgate.net |
| Candida antarctica Lipase B (CAL-B) | Transesterification | Racemic alcohol | High conversion and enantioselectivity (>99% ee) for acylation reactions. | nih.gov |
| Candida rugosa Lipase | Kinetic Resolution (Acylation) | Racemic alcohol | High enantioselectivity (E > 200) achieved in organic solvents. | scispace.com |
Chemo-Enzymatic Cascade Reactions for Stereoselective Formation
Chemo-enzymatic cascade reactions integrate chemical and biocatalytic steps into a single pot, avoiding the need for isolation and purification of intermediates. mdpi.commdpi.com This approach enhances efficiency, reduces waste, and allows for the transformation of unstable intermediates. mdpi.com
A potential chemo-enzymatic cascade for this compound could involve the chemical synthesis of racemic cis-3-acetoxy-4-phenylazetidin-2-one, followed by an in-situ, lipase-catalyzed enantioselective hydrolysis. In this one-pot process, the chemical cyclization to form the racemic β-lactam is immediately followed by the enzymatic resolution step. The compatibility of the chemical and enzymatic reaction conditions is a critical challenge. mdpi.com For example, the chemocatalyst must be tolerated by the enzyme. mdpi.com Successful implementation of such a cascade can significantly streamline the synthesis, offering a more sustainable and efficient route to the enantiopure target molecule. researchgate.net
Intramolecular Cyclization Methods
Intramolecular cyclization represents a powerful strategy for the construction of the strained four-membered azetidin-2-one ring. These methods often involve the formation of a key bond to close the ring from a pre-functionalized linear precursor, which can offer excellent control over stereochemistry.
The intramolecular cyclization of halo-amide precursors is a fundamental approach to the synthesis of β-lactams. In the context of this compound, a plausible synthetic route involves the base-mediated cyclization of a precursor like N-(p-methoxyphenyl) (2S,3R)-2-acetoxy-3-bromo-3-phenylpropionamide.
This strategy relies on the deprotonation of the amide nitrogen by a suitable base, followed by an intramolecular nucleophilic substitution (SN2) reaction where the resulting amide anion displaces the bromide ion. The stereochemistry of the starting material is crucial for obtaining the desired (3S,4R) configuration of the product. The (2S,3R) configuration of the precursor is designed to yield the cis-relationship between the C3-hydroxy (after deprotection of the acetate) and C4-phenyl groups in the final product upon inversion of configuration at the bromine-bearing carbon.
The p-methoxyphenyl (PMP) group on the nitrogen serves as a protecting group that can be removed oxidatively at a later stage. The acetoxy group at the C2 position is a protected form of the final hydroxyl group. The choice of base and reaction conditions is critical to favor the desired 4-exo-tet cyclization over potential side reactions like elimination.
Table 1: Representative Conditions for Base-Mediated Intramolecular Cyclization
| Parameter | Condition | Rationale |
|---|---|---|
| Base | Potassium carbonate (K2CO3), Sodium hydride (NaH) | To deprotonate the amide nitrogen, initiating the cyclization. |
| Solvent | Acetonitrile (CH3CN), Dimethylformamide (DMF) | Polar aprotic solvents to facilitate the SN2 reaction. |
| Temperature | Room temperature to moderate heating (e.g., 50-80 °C) | To provide sufficient energy for the reaction without promoting decomposition. |
| Concentration | High dilution | May be employed to favor intramolecular cyclization over intermolecular side reactions. |
This method offers a direct route to the protected β-lactam core, with the stereochemistry being pre-determined by the synthesis of the linear precursor.
Iodocyclisation of homoallyl amines is a well-established method for the synthesis of functionalized four-membered nitrogen heterocycles. researchgate.netresearchgate.netrsc.org This electrophile-induced cyclization proceeds by the activation of the double bond by an iodine source, followed by the intramolecular attack of the amine nucleophile. This typically results in the formation of a 2-(iodomethyl)azetidine derivative. researchgate.netresearchgate.netrsc.org
While this method is powerful for generating the azetidine (B1206935) ring, its direct application to synthesize the azetidin-2-one (β-lactam) structure of this compound is not straightforward. The methodology typically yields saturated azetidines rather than β-lactams. However, the functionalized azetidine products from iodocyclization could potentially serve as intermediates that are then converted to the desired β-lactam through subsequent oxidation steps.
The general reaction involves treating a homoallylamine with an iodine source, such as iodine (I2), in the presence of a base. The reaction proceeds stereoselectively, and the nature of the substituents on the homoallylamine can influence the outcome. researchgate.netresearchgate.netrsc.org For instance, room temperature iodocyclisation of homoallylamines can stereoselectively produce functionalized 2-(iodomethyl)azetidine derivatives in high yield. researchgate.netresearchgate.netrsc.org
Table 2: General Conditions for Iodocyclisation of Homoallyl Amines
| Reagent/Condition | Purpose | Typical Examples |
|---|---|---|
| Iodine Source | Electrophile to activate the alkene | Iodine (I2), N-Iodosuccinimide (NIS) |
| Base | To neutralize HI produced | Sodium bicarbonate (NaHCO3) |
| Solvent | Aprotic solvents | Dichloromethane (CH2Cl2), Acetonitrile (CH3CN) |
| Temperature | Room Temperature | To favor the formation of the azetidine ring over the thermodynamically more stable pyrrolidine (B122466) ring. researchgate.netresearchgate.netrsc.org |
To adapt this methodology for the synthesis of this compound, one would need to start with a suitably substituted homoallyl amine and plan for subsequent oxidation of the azetidine ring to install the carbonyl group at the C2 position.
Continuous Flow Synthesis Techniques for Scalable Production
Continuous flow chemistry has emerged as a powerful technology for the safe, efficient, and scalable manufacturing of active pharmaceutical ingredients (APIs) and their intermediates. chemicalindustryjournal.co.ukaurigeneservices.commdpi.com The synthesis of β-lactam antibiotics, which share the core azetidin-2-one structure with the target compound, has been successfully adapted to continuous flow processes. nih.govacs.orgresearchgate.net
The key advantages of flow chemistry include superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly beneficial for highly exothermic or fast reactions. mdpi.comnih.gov The small reactor volumes enhance safety when dealing with hazardous reagents or unstable intermediates. researchgate.net For the production of this compound, a multi-step synthesis could be telescoped into a continuous sequence, minimizing the need for isolation and purification of intermediates. mdpi.com
A potential continuous flow setup could involve:
Reagent Pumping: Precise pumps deliver streams of reactants and reagents into the system.
Mixing: T-mixers or static mixers ensure efficient and rapid mixing of the reagent streams.
Reaction: The mixture flows through a temperature-controlled reactor coil or a packed-bed reactor, where the residence time is precisely controlled to maximize conversion.
In-line Analysis: Process analytical technology (PAT) tools can be integrated to monitor the reaction in real-time.
Downstream Processing: In-line quenching, extraction, and purification modules can be incorporated to deliver the final product.
This approach is highly amenable to automation and can be readily scaled up by running the process for longer durations or by using multiple reactors in parallel. rsc.org
Table 3: Comparison of Batch vs. Continuous Flow Synthesis for Azetidin-2-one Production
| Feature | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Scalability | Often requires re-optimization of conditions. | Scaled by time (running longer) or numbering-up. rsc.org |
| Safety | Larger volumes of hazardous materials. | Small reactor volumes, better heat dissipation. mdpi.comresearchgate.net |
| Process Control | Gradients in temperature and concentration. | Precise control over temperature, pressure, and residence time. aurigeneservices.com |
| Reproducibility | Can vary between batches. | High run-to-run consistency. aurigeneservices.com |
| Integration | Difficult to telescope multiple steps. | Readily allows for multi-step, telescoped syntheses. mdpi.com |
Microwave-Assisted Synthesis of Azetidin-2-one Derivatives
Microwave-assisted organic synthesis has become a widely adopted technique to accelerate chemical reactions, often leading to higher yields and cleaner product profiles compared to conventional heating methods. walshmedicalmedia.com The synthesis of azetidin-2-one derivatives, particularly through the Staudinger cycloaddition, has been shown to benefit significantly from microwave irradiation. walshmedicalmedia.comnih.govnih.gov
The Staudinger synthesis involves the [2+2] cycloaddition of a ketene with an imine to form the β-lactam ring. wikipedia.org In a typical microwave-assisted procedure, the ketene is generated in situ from an acyl chloride and a base. The reaction mixture is then subjected to microwave irradiation, which rapidly and uniformly heats the sample, often dramatically reducing reaction times from hours to minutes. organic-chemistry.org
For the synthesis of this compound, a chiral imine would be reacted with an acetoxyketene (generated from acetoxyacetyl chloride) under microwave conditions. The use of chiral starting materials allows for the stereocontrolled synthesis of the desired enantiopure β-lactam. nih.gov Studies have shown that microwave irradiation can facilitate the enantiospecific synthesis of 3-hydroxy-2-azetidinones, often affording a single, optically pure cis-β-lactam. nih.gov
Table 4: Representative Parameters for Microwave-Assisted Azetidin-2-one Synthesis
| Parameter | Setting/Condition | Rationale |
|---|---|---|
| Microwave Reactor | Monomode or multimode | To provide controlled and efficient heating. |
| Temperature | 80-150 °C | Higher temperatures can be reached rapidly and safely in sealed vessels. |
| Time | 5-30 minutes | Significant rate enhancement compared to conventional heating. |
| Solvents | High-boiling polar solvents (e.g., DMF, Toluene) | Efficiently absorb microwave energy. |
| Power | 100-300 W | Controlled power input to maintain the desired temperature. |
The efficiency and speed of microwave-assisted synthesis make it an attractive method for the rapid preparation of libraries of β-lactam derivatives for screening purposes, as well as for optimizing reaction conditions for larger-scale production.
Chemical Transformations and Derivatization Strategies of 3s,4r 3 Hydroxy 4 Phenylazetidin 2 One
Functional Group Interconversions of the Hydroxyl Moiety
The hydroxyl group at the C(3) position is a key site for functionalization, enabling a range of interconversions.
The secondary alcohol of (3S,4R)-3-Hydroxy-4-phenylazetidin-2-one can be oxidized to the corresponding ketone, 4-phenylazetidin-2,3-dione. This transformation is typically achieved using mild oxidizing agents to avoid cleavage of the sensitive β-lactam ring. Common methods include Swern and Parikh-Doering oxidations. wikipedia.orgwikipedia.org
The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures, followed by the addition of a hindered base like triethylamine (B128534). wikipedia.orgtcichemicals.comalfa-chemistry.com This method is known for its mild conditions and high yields. tcichemicals.comorganic-chemistry.org
The Parikh-Doering oxidation employs the sulfur trioxide pyridine (B92270) complex as the activating agent for DMSO. wikipedia.orgchem-station.comnrochemistry.com This method offers the advantage of being performed at or above 0°C, simplifying the experimental setup. wikipedia.org
Table 1: Oxidation Reactions of this compound
| Oxidation Method | Reagents | Typical Conditions | Product | Key Advantages |
|---|---|---|---|---|
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | -78 °C to room temperature, CH₂Cl₂ | 4-phenylazetidin-2,3-dione | Mild conditions, high yields, wide functional group tolerance wikipedia.org |
| Parikh-Doering Oxidation | DMSO, SO₃·pyridine, Triethylamine | 0 °C to room temperature, CH₂Cl₂/DMSO | 4-phenylazetidin-2,3-dione | Operationally simple, non-cryogenic temperatures wikipedia.org |
The reduction of the hydroxyl group or the corresponding ketone derivative opens pathways to various other azetidinone structures. While direct reduction of the hydroxyl group is less common, the reduction of the intermediate 4-phenylazetidin-2,3-dione provides access to diastereomeric alcohols or the fully reduced azetidinone. Stereoselective reduction of the ketone can yield the (3R,4S) or (3S,4S) diastereomers of 3-hydroxy-4-phenylazetidin-2-one (B8792772), depending on the reducing agent and reaction conditions.
Protecting the C(3)-hydroxyl group is a crucial step in multi-step syntheses to prevent its interference with subsequent reactions. The choice of protecting group is dictated by its stability under the planned reaction conditions and the ease of its removal.
Commonly used protecting groups for hydroxyl functions include silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS), triethylsilyl (TES), and tert-butyldimethylsilyl (TBDMS). These are typically introduced by reacting the alcohol with the corresponding silyl chloride in the presence of a base like imidazole (B134444) or triethylamine.
Deprotection of silyl ethers is often achieved using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or acidic conditions. gelest.comnih.gov The relative stability of silyl ethers allows for selective deprotection when multiple silyl groups are present. harvard.eduorganic-chemistry.org For instance, TES ethers can be selectively cleaved in the presence of more robust TBDMS ethers. gelest.com
Table 2: Protection and Deprotection of the C(3)-Hydroxyl Group
| Protecting Group | Protection Reagents | Deprotection Reagents | Key Features |
|---|---|---|---|
| Triethylsilyl (TES) | TESCl, Imidazole or Et₃N | HF·Pyridine, TBAF, mild acid | Readily cleaved, useful for selective deprotection harvard.eduorganic-chemistry.org |
| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, Imidazole or Et₃N | TBAF, HF, strong acid | More stable than TES, common in multi-step synthesis |
Modifications of the Phenyl Substituent
The phenyl ring at the C(4) position offers another site for structural diversification.
The phenyl group can undergo electrophilic aromatic substitution (EAS) reactions to introduce various substituents. wikipedia.orguci.edu The azetidinone ring, being an electron-withdrawing group, directs incoming electrophiles primarily to the meta position of the phenyl ring. However, the directing effect can be influenced by the reaction conditions and the nature of the electrophile. Common EAS reactions include nitration, halogenation, and Friedel-Crafts alkylation and acylation. uci.edulibretexts.orgyoutube.com For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid to introduce a nitro group. libretexts.org
Modern cross-coupling reactions provide powerful tools for introducing a wide array of aryl and heteroaryl groups at the C(4) position, significantly expanding the structural diversity of azetidinone derivatives. This is typically achieved by first modifying the phenyl group to introduce a reactive handle, such as a halide or a boronic acid derivative.
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound with an organohalide. acs.orgacs.org For instance, a 4-(4-iodophenyl)azetidin-2-one derivative can be coupled with various arylboronic acids to synthesize 4-biaryl azetidin-2-ones. acs.orgcapes.gov.br This reaction is known for its mild conditions and tolerance of a wide range of functional groups. acs.orgnih.gov
Table 3: Suzuki-Miyaura Coupling for Aryl Group Introduction
| Azetidinone Substrate | Coupling Partner | Catalyst/Base | Product | Significance |
|---|---|---|---|---|
| (3S,4R)-3-Hydroxy-4-(4-iodophenyl)azetidin-2-one | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, K₂CO₃ | (3S,4R)-3-Hydroxy-4-(4'-aryl-biphenyl-4-yl)azetidin-2-one | Allows for the synthesis of a library of biaryl-substituted azetidinones acs.orgacs.org |
Azetidinone Ring Modifications and Cleavage Reactions
Modifications involving the core azetidinone structure, including ring cleavage and substitutions on the lactam nitrogen, are fundamental to the synthetic utility of this compound.
Ring-Opening Reactions for Chiral β-Amino Acid Derivatives
The most significant application of the this compound scaffold lies in its use as a precursor for the synthesis of chiral β-amino acids. The inherent strain of the β-lactam ring facilitates its cleavage under various conditions to yield these valuable molecules.
Hydrolysis: Acid-catalyzed hydrolysis is a straightforward method for the ring-opening of the azetidinone. Treatment of this compound with strong acids, such as hydrochloric acid, leads to the cleavage of the amide bond, yielding the corresponding β-amino acid, (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid, also known as phenylisoserine. This reaction provides direct access to this important class of compounds, which are components of numerous biologically active molecules.
Hydrogenolysis: For N-benzylated derivatives, catalytic hydrogenolysis offers a mild and efficient method for both N-debenzylation and ring cleavage. This one-pot reaction typically employs a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. The reaction proceeds with the cleavage of the N-C4 bond, followed by the reduction of the resulting ester intermediate to afford the desired β-amino acid.
| Reaction | Reagents and Conditions | Product |
| Acid Hydrolysis | 6 M HCl, reflux | (2R,3S)-3-Amino-2-hydroxy-3-phenylpropanoic acid |
| Hydrogenolysis | H₂, Pd/C, solvent (e.g., MeOH, EtOH) | β-Amino acid |
N-Substitution and N-Deprotection Strategies on the Lactam Nitrogen
The lactam nitrogen of the azetidinone ring can be readily substituted, most commonly with protecting groups that modulate the reactivity of the molecule and enable further transformations.
N-Substitution: The introduction of protecting groups is a crucial step for many synthetic routes involving this compound. Common protecting groups include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.
Boc Protection: The Boc group is typically introduced by reacting the azetidinone with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (B28879) (DMAP). This reaction provides the N-Boc protected derivative in high yield.
Cbz Protection: The Cbz group can be installed by treating the β-lactam with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base, such as triethylamine or pyridine. nih.gov
N-Deprotection: The removal of these protecting groups is equally important and is achieved under specific conditions that leave other functional groups intact.
Boc Deprotection: The acid-labile Boc group is commonly removed using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM). nih.govrsc.org The reaction is typically fast and efficient at room temperature.
Cbz Deprotection: The Cbz group is readily cleaved by catalytic hydrogenolysis using a palladium catalyst and a hydrogen source, a method that is orthogonal to the acid-labile Boc group.
| Protecting Group | Introduction Reagents | Deprotection Reagents |
| Boc | Boc₂O, DMAP | TFA, DCM |
| Cbz | Cbz-Cl, Base (e.g., Et₃N) | H₂, Pd/C |
Construction of Fused and Bicyclic Azetidinone Systems
The this compound scaffold can be elaborated into more complex fused and bicyclic systems, which are of interest in medicinal chemistry. One approach involves the intramolecular cyclization of suitably functionalized N-substituted derivatives. For instance, N-acylation of the lactam nitrogen with a bifunctional reagent, followed by an intramolecular reaction, can lead to the formation of a second ring fused to the azetidinone core. While specific examples starting directly from the title compound are not extensively documented, the general strategy of using the azetidinone as a template for constructing such systems is a recognized synthetic approach. nih.govresearchgate.net
Alkylation and Aldol (B89426) Reactions at the C-3 Position of the Azetidinone Ring
Functionalization at the C-3 position of the azetidinone ring allows for the introduction of diverse substituents, further expanding the molecular complexity of the scaffold. These reactions typically require prior modification of the C-3 hydroxyl group.
A common strategy involves the oxidation of the C-3 hydroxyl group to a ketone. This transformation is typically performed on an N-protected derivative of this compound to prevent side reactions. The Swern oxidation, which utilizes oxalyl chloride and dimethyl sulfoxide (DMSO) under mild conditions, is a suitable method for this purpose, yielding the corresponding N-protected 3-oxo-4-phenylazetidin-2-one. nih.gov
The resulting 3-oxoazetidinone is a key intermediate for C-3 functionalization. The presence of the carbonyl group acidifies the C-3 proton, allowing for the formation of an enolate upon treatment with a suitable base. This enolate can then participate in various carbon-carbon bond-forming reactions.
Alkylation: The enolate of N-protected 3-oxo-4-phenylazetidin-2-one can be reacted with a variety of alkyl halides to introduce an alkyl group at the C-3 position. The stereochemical outcome of this reaction can often be controlled by the choice of reaction conditions and reagents.
Aldol Reactions: The enolate can also act as a nucleophile in aldol reactions with aldehydes or ketones. This reaction leads to the formation of a β-hydroxy ketone adduct at the C-3 position, introducing two new stereocenters. Diastereoselective aldol reactions can be achieved by using chiral auxiliaries or catalysts, providing access to complex and stereochemically rich molecules.
| Reaction | Precursor | Key Intermediate | Reagents for C-C bond formation | Product |
| C-3 Alkylation | N-Protected 3-hydroxyazetidinone | N-Protected 3-oxoazetidinone | Base, Alkyl halide | N-Protected 3-alkyl-3-hydroxyazetidinone (after reduction) |
| C-3 Aldol Reaction | N-Protected 3-hydroxyazetidinone | N-Protected 3-oxoazetidinone | Base, Aldehyde/Ketone | N-Protected 3-(β-hydroxyalkyl)-3-hydroxyazetidinone (after reduction) |
Mechanistic and Stereochemical Investigations in 3s,4r 3 Hydroxy 4 Phenylazetidin 2 One Synthesis
Elucidation of Reaction Mechanisms in β-Lactam Ring Formation
The formation of the azetidin-2-one (B1220530) (β-lactam) ring is a cornerstone of the synthesis of (3S,4R)-3-Hydroxy-4-phenylazetidin-2-one. One of the most prominent methods for constructing this four-membered ring is the Staudinger [2+2] cycloaddition. nih.gov This reaction involves the condensation of a ketene (B1206846) with an imine.
The mechanism of the Staudinger reaction is a two-step process. Initially, the nucleophilic nitrogen atom of the imine attacks the electrophilic central carbon of the ketene. This leads to the formation of a zwitterionic intermediate. The subsequent and often rate-determining step is an intramolecular nucleophilic attack of the enolate on the iminium ion, resulting in the stereoselective closure of the β-lactam ring.
In the context of synthesizing substituted β-lactams like this compound, variations of this cycloaddition are employed. For instance, the reaction between acetoxyketene and epoxyimines has been shown to proceed in a highly diastereoselective manner to produce cis-3-acetoxy-4-(3-aryloxiran-2-yl)azetidin-2-ones. nih.gov This highlights the influence of substituents on the stereochemical outcome of the ring-closing step. The subsequent hydrolysis of the acetoxy group yields the desired 3-hydroxy functionality.
Understanding and Control of Diastereoselectivity and Enantioselectivity
Achieving the specific (3S,4R) stereochemistry of 3-Hydroxy-4-phenylazetidin-2-one (B8792772) is paramount for its use as a paclitaxel (B517696) side-chain precursor. chemimpex.com This requires precise control over both diastereoselectivity and enantioselectivity during the synthesis.
Diastereoselectivity in β-lactam formation, particularly the cis or trans relationship between the substituents at C3 and C4, is highly dependent on the reaction conditions and the nature of the reactants. In the Staudinger cycloaddition, the stereochemical outcome is determined during the ring closure of the zwitterionic intermediate. The formation of cis-β-lactams is often observed in the synthesis of related structures, and this stereochemical information can be transferred from chiral precursors. nih.govrsc.org
Enantioselectivity , the preferential formation of one enantiomer over its mirror image, is often achieved through asymmetric synthesis. One powerful method involves the use of enzymes. For example, the enzymatic preparation of (3R-cis)-3-(acetyloxy)-4-phenyl-2-azetidinone has been demonstrated through the stereoselective hydrolysis of the racemic cis-3-(acetyloxy)-4-phenyl-2-azetidinone. nih.gov Lipases, such as those from Pseudomonas cepacia (Lipase PS-30) and Pseudomonas sp. (BMS lipase), selectively hydrolyze the undesired (S)-enantiomer, leaving the desired (R)-acetate in high optical purity (>99.5%). nih.gov This kinetic resolution is a highly effective strategy for obtaining the enantiomerically pure precursor to this compound.
| Enzyme | Source | Product | Optical Purity | Yield |
|---|---|---|---|---|
| Lipase (B570770) PS-30 | Pseudomonas cepacia | (R)-(+)-acetate | >99.5% | >96% |
| BMS Lipase | Pseudomonas sp. SC13856 | (R)-(+)-acetate | >99.5% | >96% |
Role of Chiral Ligands and Catalysts in Asymmetric Induction
Asymmetric catalysis provides a powerful alternative to enzymatic resolution for establishing the desired stereochemistry in the synthesis of this compound. nih.gov This approach utilizes chiral catalysts or ligands to create a chiral environment that directs the reaction towards the formation of a specific enantiomer. nih.gov
A wide array of chiral ligands and catalysts have been developed for asymmetric synthesis. nih.gov These can be broadly categorized into metal-based catalysts and organocatalysts.
Chiral Metal Complexes: Transition metals coordinated to chiral ligands are highly effective in many asymmetric transformations. The chiral ligand transfers its stereochemical information to the catalytic center, influencing the approach of the reactants and favoring the formation of one enantiomer. While specific applications to the direct synthesis of this compound are not detailed in the provided context, the general principles of asymmetric catalysis suggest that chiral Lewis acids could play a role in activating the imine component in a Staudinger-type reaction, thereby inducing enantioselectivity. nih.gov
Organocatalysis: In recent years, organocatalysis, which uses small chiral organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. researchgate.netrsc.org Chiral amines, phosphoric acids, and guanidines have been successfully employed in a variety of reactions. researchgate.netmdpi.com For the synthesis of β-lactams, chiral Brønsted bases or hydrogen-bond donors could potentially be used to control the stereochemistry of the ring-forming step. nih.gov
The development of new chiral catalysts remains an active area of research, with the goal of achieving high enantioselectivity under mild and efficient reaction conditions. nih.gov
Studies on Intramolecular Acyl Migration and Stereochemical Stability
The stereochemical integrity of the 3-hydroxy group and the adjacent stereocenter at C4 is crucial. One potential process that can affect this is intramolecular acyl migration. In molecules containing both a hydroxyl and an amide group in proximity, an O-N intramolecular acyl migration can occur. nih.govnih.gov This involves the transfer of an acyl group from the oxygen of the hydroxyl group to the nitrogen of the amide, or vice versa.
This phenomenon has been extensively studied in the context of developing water-soluble prodrugs of paclitaxel. nih.govnih.govresearchgate.netuq.edu.au In these studies, an acyl group is attached to the 2'-hydroxyl group of the paclitaxel side chain. This O-acyl prodrug can then undergo intramolecular acyl migration to release the active drug. The rate of this migration is pH-dependent.
Enolate Chemistry and Stereoselectivity in β-Lactam Reactions
Enolate chemistry is fundamental to many strategies for synthesizing β-lactams and their precursors. bham.ac.uk Enolates are powerful nucleophiles formed by the deprotonation of a carbonyl compound at the α-position. Their subsequent reaction with electrophiles allows for the formation of new carbon-carbon bonds with stereochemical control.
In the context of β-lactam synthesis, the ester enolate-imine cyclocondensation is a highly effective method for the asymmetric synthesis of 3-hydroxy-β-lactams with excellent enantiopurity. nih.gov This reaction involves the generation of a chiral ester enolate, which then reacts with an imine to form the β-lactam ring. The stereoselectivity of this process can be controlled by the choice of chiral auxiliary on the ester, the base used for enolate formation, and the reaction conditions.
The addition of amide enolates to acylsilanes, followed by a 1,2-Brook rearrangement, can generate β-silyloxy homoenolates. These intermediates can then react with various electrophiles to produce β-hydroxy amides with high stereoselectivity. organic-chemistry.org While not a direct synthesis of the β-lactam ring, this methodology highlights the utility of enolate chemistry in constructing the β-hydroxy amide substructure with controlled stereochemistry, which is a key feature of this compound.
Advanced Spectroscopic Characterization and Structural Elucidation of 3s,4r 3 Hydroxy 4 Phenylazetidin 2 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including the β-lactam core of (3S,4R)-3-Hydroxy-4-phenylazetidin-2-one.
1D and 2D NMR Techniques for Comprehensive Structural Confirmation
One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule. In the ¹H NMR spectrum of a typical 3-hydroxy-4-phenylazetidin-2-one (B8792772) derivative, distinct signals for the aromatic protons of the phenyl group and the protons on the β-lactam ring (H3 and H4) are observed. researchgate.net The chemical shifts and coupling constants of these protons are highly informative. For instance, the coupling constant between H3 and H4 is crucial for determining the relative stereochemistry (cis or trans) of the substituents on the β-lactam ring.
Table 1: Representative ¹H and ¹³C NMR Data for a Substituted 3-Hydroxy-4-phenylazetidin-2-one Derivative
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |
| H3 | ~4.5-5.0 | ~60-65 | H4 | C2, C4 |
| H4 | ~5.0-5.5 | ~65-70 | H3 | C2, Phenyl C1' |
| Phenyl-H | ~7.2-7.5 | ~125-140 | Phenyl-H | Phenyl-C |
| NH | ~8.0-9.0 | - | - | C2, C4 |
| C2 (C=O) | - | ~165-175 | - | H3, H4, NH |
Note: Exact chemical shifts are dependent on the specific substituents and solvent used.
Quantitative NMR (qNMR) for Diastereomeric and Enantiomeric Excess Determination
Quantitative NMR (qNMR) has emerged as a powerful tool for determining the diastereomeric and enantiomeric excess of chiral compounds. nih.govnih.gov This technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to it. nih.gov For diastereomeric mixtures, distinct and well-resolved signals for each diastereomer can often be observed in the ¹H NMR spectrum. By carefully integrating these signals, the ratio of the diastereomers, and thus the diastereomeric excess (de), can be accurately calculated. nih.gov
Determining enantiomeric excess (ee) by NMR typically requires the use of a chiral derivatizing agent or a chiral solvating agent. These agents interact with the enantiomers to form diastereomeric complexes, which will exhibit separate signals in the NMR spectrum. The integration of these signals then allows for the calculation of the ee. This indirect method provides a valuable alternative or complement to chiral chromatography. nih.gov
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiopurity Assessment
Chiral High-Performance Liquid Chromatography (HPLC) is a primary and highly effective technique for the separation and quantification of enantiomers, making it essential for assessing the enantiopurity of this compound. tandfonline.comtandfonline.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and their separation. tandfonline.comresearchgate.net
Various types of CSPs have been successfully employed for the separation of β-lactam enantiomers, with cyclodextrin-based columns being particularly effective. tandfonline.comtandfonline.com The choice of the mobile phase, its composition, and the flow rate are critical parameters that are optimized to achieve baseline separation of the enantiomers. tandfonline.com The enantiomeric excess is determined by integrating the peak areas of the two enantiomers in the resulting chromatogram.
Table 2: Example of Chiral HPLC Parameters for β-Lactam Separation
| Parameter | Condition |
| Column | Chiralpak AD-H or similar polysaccharide-based CSP |
| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (R-enantiomer) | t_R1 |
| Retention Time (S-enantiomer) | t_R2 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, the IR spectrum provides characteristic absorption bands that confirm its key structural features. The most prominent and diagnostic peak is the stretching vibration of the β-lactam carbonyl group (C=O), which typically appears at a high frequency (around 1730-1780 cm⁻¹) due to the ring strain of the four-membered ring. nih.gov
Other important absorption bands include the O-H stretch of the hydroxyl group, which is usually a broad band in the region of 3200-3600 cm⁻¹, and the N-H stretch of the lactam, typically appearing around 3100-3300 cm⁻¹. The presence of the phenyl group is indicated by C-H stretching vibrations of the aromatic ring (above 3000 cm⁻¹) and C=C stretching vibrations within the ring (around 1450-1600 cm⁻¹).
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
| β-Lactam C=O | 1730 - 1780 |
| O-H (hydroxyl) | 3200 - 3600 (broad) |
| N-H (lactam) | 3100 - 3300 |
| Aromatic C-H | > 3000 |
| Aromatic C=C | 1450 - 1600 |
X-ray Crystallography for Definitive Absolute Configuration Assignment and Conformation
While NMR and other spectroscopic techniques provide powerful tools for structural elucidation, X-ray crystallography remains the gold standard for the unambiguous determination of the absolute configuration and solid-state conformation of a chiral molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
For this compound, a successful X-ray crystallographic analysis would provide precise bond lengths, bond angles, and torsional angles, confirming the four-membered ring structure and the relative positions of the hydroxyl and phenyl substituents. Crucially, by using anomalous dispersion effects, the absolute stereochemistry at the chiral centers (C3 and C4) can be definitively assigned as (3S,4R). This information is invaluable for validating synthetic routes and for understanding the specific stereochemical requirements for biological activity. High-resolution crystal structures of related β-lactam compounds have provided significant insights into their structure-activity relationships. lbl.gov
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a fundamental analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments. chemguide.co.uk For this compound, the molecular ion peak (M⁺) in the mass spectrum will correspond to its molecular weight (163.17 g/mol ). nih.gov
Electron ionization (EI) is a common ionization technique that can induce fragmentation of the molecule. chemguide.co.uk The resulting fragmentation pattern is a fingerprint of the molecule's structure. For β-lactams, characteristic fragmentation pathways often involve cleavage of the strained four-membered ring. Common fragments might include the loss of CO, or cleavage to form ions corresponding to the phenyl group or other substituents. libretexts.org Analysis of these fragmentation patterns can provide valuable corroborating evidence for the proposed structure. imreblank.ch
Applications of 3s,4r 3 Hydroxy 4 Phenylazetidin 2 One As a Chiral Synthon in Complex Molecule Synthesis
Role as a Key Intermediate in Taxane (B156437) Derivative Synthesis
The most prominent application of 3-hydroxy-4-phenylazetidin-2-one (B8792772) derivatives is in the semi-synthesis of taxane-based anticancer drugs, such as Paclitaxel (B517696) (Taxol®) and Docetaxel (Taxotere®). nih.gov The biological activity of these drugs is critically dependent on the presence of a specific ester side chain at the C-13 position of the complex taxane core. nih.gov β-Lactams serve as highly efficient precursors for the construction of this essential side chain.
The semi-synthesis of Paclitaxel involves attaching the N-benzoyl-(2R,3S)-3-phenylisoserine side chain to a precursor molecule, typically 10-deacetylbaccatin III (10-DAB) or baccatin (B15129273) III, which can be renewably harvested from the needles of yew trees. nih.gov The β-lactam method is a widely adopted and efficient strategy for this coupling. In this approach, a suitably protected derivative of 3-hydroxy-4-phenylazetidin-2-one is reacted with the C-13 hydroxyl group of the protected taxane core.
While the synthesis of the natural Paclitaxel side chain requires the (3R,4S)-cis-β-lactam isomer to yield the correct (2R,3S)-phenylisoserine stereochemistry, the (3S,4R)-trans-isomer subject of this article is often generated as the other enantiomer during enzymatic resolution processes. nih.govresearchgate.net These enzymatic methods, which separate a racemic mixture of the lactam, provide both enantiomers in high optical purity. nih.govresearchgate.net This makes the (3S,4R) isomer a readily available and valuable chiral starting material for the synthesis of non-natural Taxol analogs or other distinct bioactive molecules. The core reaction involves the coupling of the protected β-lactam with the taxane core, which proceeds via the opening of the strained four-membered ring to form the final ester side chain. nih.gov
The elaboration of the C-13 side chain using a β-lactam synthon is a key strategic step in taxane synthesis. The process typically involves a protected version of the azetidinone, for instance, (3R,4S)-1-Benzoyl-4-phenyl-3-[(triethylsilyl)oxy]-2-azetidinone, where the nitrogen and the C-3 hydroxyl group are protected to prevent unwanted side reactions. This protected lactam is activated and coupled with the C-13 alcohol of a protected baccatin III derivative. The reaction opens the lactam ring, forming an ester bond and installing the complete side chain in a highly stereoselective manner. Subsequent removal of the protecting groups yields the final taxane drug. nih.gov
Several methods have been developed for the synthesis of the chiral side chain, with the β-lactam approach being one of the most successful.
| Synthetic Strategy | Key Features | Typical Starting Materials | References |
| β-Lactam Method | Involves [2+2] cycloaddition (Staudinger reaction) followed by coupling with baccatin III. Offers high stereocontrol. | Imines, Ketenes, (e.g., from acetoxyacetyl chloride) | nih.govresearchgate.netnih.gov |
| Asymmetric Dihydroxylation | Uses Sharpless asymmetric dihydroxylation to set the stereocenters of the side chain from an alkene precursor. | Ethyl cinnamate | york.ac.uk |
| Enzymatic Resolution | Employs enzymes like lipases to resolve a racemic mixture of β-lactam or amino alcohol precursors. | Racemic cis-3-(acetyloxy)-4-phenyl-2-azetidinone | nih.govresearchgate.net |
| Chiral Auxiliary | Attaches a temporary chiral group to guide the stereoselective synthesis of the side chain. | Chiral imines | nih.gov |
Utilization in the Synthesis of Other Bioactive Compounds
The utility of (3S,4R)-3-Hydroxy-4-phenylazetidin-2-one and its derivatives extends beyond taxanes. As a constrained, enantiopure precursor to β-amino acids and their derivatives, it serves as a versatile building block for a range of other biologically active molecules.
Research has demonstrated the use of 3-hydroxyazetidin-2-one (B2692786) as a key intermediate in an efficient formal synthesis of (S)-Dapoxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI). researchgate.netlookchem.com In one reported pathway, the enantiopure 3-hydroxy azetidin-2-one (B1220530) is converted over seven steps into the key intermediate, (S)-3-(dimethylamino)-3-phenylpropan-1-ol, which is then transformed into Dapoxetine. researchgate.net This application highlights the value of the azetidinone scaffold in providing the necessary stereocenter for the final drug molecule, demonstrating its utility in synthesizing pharmaceuticals outside of the oncology space.
Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation. β-Amino acids are common components of peptidomimetics. Chiral β-lactams like this compound are ideal precursors for synthesizing optically pure non-natural β-amino acids. researchgate.netresearchgate.net The stereocontrolled ring-opening of the lactam provides access to β-amino acid derivatives that can be incorporated into peptide backbones. nih.gov This allows for the creation of novel peptide analogs and peptidomimetic structures with unique conformations and biological activities, which are valuable in drug discovery. nih.gov
The fundamental utility of this compound lies in its role as a synthetic equivalent of a chiral β-amino acid. The β-lactam ring acts as a protecting group for both the amine and the carboxylic acid functionalities of the amino acid, while fixing the stereochemistry at the α and β carbons. Mild hydrolytic or other ring-opening conditions can readily unmask these functionalities to yield the corresponding β-amino acid. researchgate.netgoogle.com This relationship is stereospecific, making these lactams reliable synthons for producing enantiomerically pure amino acids. elsevierpure.comnih.gov
| β-Lactam Isomer | Stereochemical Relationship | Resulting β-Amino Acid Isomer | References |
| This compound | trans | (2S,3R)-3-Amino-2-hydroxy-3-phenylpropanoic acid | researchgate.net |
| (3R,4S)-3-Hydroxy-4-phenylazetidin-2-one | cis | (2R,3S)-3-Amino-2-hydroxy-3-phenylpropanoic acid | researchgate.net |
This direct and predictable conversion underscores the importance of chiral β-lactams as foundational building blocks in asymmetric synthesis.
Potential in the Synthesis of Carbapenem (B1253116) Antibiotic Intermediates
The β-lactam (azetidin-2-one) ring is the defining structural feature of several major classes of antibiotics, including penicillins, cephalosporins, and carbapenems. nih.govnih.gov These antibiotics function by inhibiting bacterial cell wall synthesis. nih.gov Carbapenems are a class of β-lactam antibiotics with a broad spectrum of antibacterial activity, and their effectiveness is highly dependent on their specific three-dimensional structure. nih.gov Consequently, the stereocontrolled synthesis of these complex molecules is a primary focus of medicinal chemistry.
This compound is a valuable chiral building block, or synthon, for the asymmetric synthesis of carbapenem intermediates. The term "chiral synthon" refers to a molecule with a defined stereochemistry that can be incorporated into a larger molecule, transferring its stereochemical information to the final product. nih.govnih.gov The use of such synthons is a critical strategy for producing enantiomerically pure pharmaceuticals.
The specific stereochemistry of this compound, with the cis relationship between the C3-hydroxyl group and the C4-phenyl group, makes it a strategic starting material. The synthesis of carbapenems often involves the construction of the fused five-membered ring onto a pre-existing, stereochemically defined β-lactam core. The substituents on the azetidinone ring dictate the stereochemical outcome of subsequent reactions and are integral to the final biological activity of the antibiotic. nih.gov The hydroxyl group at the C3 position serves as a versatile chemical handle that can be protected and deprotected or used as a directing group for further stereoselective transformations necessary to build the complete carbapenem framework. nih.gov
| Feature of this compound | Relevance in Carbapenem Synthesis |
| Azetidin-2-one Core | Forms the fundamental β-lactam structure essential for antibacterial activity. nih.gov |
| Defined (3S,4R) Stereochemistry | Ensures the synthesis of a single, desired stereoisomer of the target carbapenem, which is crucial for efficacy and minimizing side effects. nih.govnih.gov |
| C3-Hydroxy Group | Provides a reactive site for introducing or modifying side chains characteristic of various carbapenem antibiotics. nih.gov |
| C4-Phenyl Group | Can influence the stereochemical course of subsequent reactions and can be modified or removed in later synthetic steps. |
Exploration in the Development of Advanced Materials
While primarily recognized for its role in pharmaceutical synthesis, the unique chemical architecture of this compound also presents opportunities for its use in materials science. chemimpex.com The exploration of β-lactams as monomers for novel polymers and functional materials is an emerging field of research.
The potential of this compound in materials science stems from two key structural features: the strained four-membered ring and its functional groups. The inherent ring strain of the azetidin-2-one skeleton facilitates ring-opening reactions. nih.gov This reactivity is the basis for a process called ring-opening polymerization (ROP), a method used to synthesize polymers from cyclic monomers. Other lactams, such as laurolactam (B145868) (a 12-membered ring), are used commercially to produce robust engineering plastics like Nylon-12 via this mechanism. wikipedia.org The application of this principle to strained β-lactams could lead to the creation of novel polyamide materials with unique properties.
Furthermore, the presence of a hydroxyl (-OH) and a phenyl (C₆H₅) group on the molecule provides valuable sites for chemical modification. chemimpex.com These functional groups can be used to graft the molecule onto other polymer backbones or to create polymers with tailored characteristics, such as enhanced thermal stability, altered solubility, or specific mechanical properties. The defined stereochemistry of the molecule could also be exploited to create polymers with highly ordered structures, potentially leading to materials with unique optical or self-assembly properties. Research into its enantiomer, (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone, has suggested its utility in creating polymers for the manufacturing sector. chemimpex.com
| Structural Feature | Potential Application in Advanced Materials | Underlying Principle |
| Strained β-Lactam Ring | Monomer for novel polyamides. | Ring-Opening Polymerization (ROP) driven by the release of ring strain. nih.govwikipedia.org |
| Hydroxyl and Phenyl Groups | Creation of functional polymers with tailored properties (e.g., thermal, mechanical, optical). | Functional groups allow for chemical modification and control over polymer architecture. chemimpex.com |
| Chiral Structure | Development of stereoregular polymers. | Potential for creating materials with ordered structures for specialized applications (e.g., chiral chromatography, nonlinear optics). |
Computational Chemistry and Theoretical Studies on 3s,4r 3 Hydroxy 4 Phenylazetidin 2 One
Molecular Modeling for Understanding Stereoselectivity in Reactions
The synthesis of β-lactams, such as (3S,4R)-3-Hydroxy-4-phenylazetidin-2-one, often involves the Staudinger reaction, a [2+2] cycloaddition of a ketene (B1206846) and an imine. A critical aspect of this reaction is controlling the stereochemistry at the C3 and C4 positions of the azetidinone ring. Molecular modeling has been instrumental in deciphering the factors that govern the cis/trans stereoselectivity of this reaction.
Several models have been proposed to explain the stereochemical outcome. One widely accepted model suggests that the stereoselectivity arises from the competition between the direct ring closure of a zwitterionic intermediate and its isomerization. nih.govacs.org The electronic nature of the substituents on both the ketene and the imine plays a crucial role in this process. acs.org
Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to accelerate the direct ring closure, favoring the formation of the cis-β-lactam. acs.org
Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine slow down the ring closure, allowing for isomerization of the intermediate and leading to a preference for the trans-β-lactam. acs.org
In the context of synthesizing this compound, where the substituents are a hydroxyl group and a phenyl group, molecular modeling can help to predict the likely stereochemical outcome based on the specific ketene and imine precursors used. For instance, the reaction of a ketene derived from hydroxyacetic acid with an appropriate imine would be modeled to understand the energetic barriers for the formation of the different stereoisomers.
Table 1: Factors Influencing Stereoselectivity in the Staudinger Reaction
| Substituent Effect on Ketene | Substituent Effect on Imine | Favored Isomer | Rationale |
| Electron-donating | Electron-withdrawing | cis | Accelerated direct ring closure |
| Electron-withdrawing | Electron-donating | trans | Slower ring closure, allowing for intermediate isomerization |
Quantum Chemical Calculations for Reaction Pathway Analysis and Transition State Elucidation
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful means to investigate the intricate details of reaction mechanisms. rsc.orgacs.org For the formation of this compound, these calculations can map out the entire reaction pathway, identifying key intermediates and transition states.
The Staudinger reaction mechanism can be computationally modeled to determine the energetics of the reaction. This involves calculating the energies of the reactants, the zwitterionic intermediate, the transition states for both the ring closure and isomerization, and the final β-lactam products (both cis and trans isomers). The calculated energy barriers for the different pathways allow for a quantitative prediction of the reaction kinetics and the expected product distribution.
A typical computational study would involve:
Geometry optimization of all stationary points on the potential energy surface.
Frequency calculations to confirm that reactants, intermediates, and products are energy minima and that transition states have a single imaginary frequency.
Calculation of the activation energies for the competing reaction pathways.
These calculations can reveal that the formation of the trans isomer, as in this compound, is energetically favored under certain reaction conditions due to a lower activation barrier for the corresponding transition state. The insights gained from such studies are invaluable for designing synthetic strategies that maximize the yield of the desired stereoisomer.
Conformational Analysis and Stability of Stereoisomers
Computational methods can be used to perform a thorough conformational analysis. By systematically rotating the bonds and calculating the energy of each conformation, a potential energy surface can be generated. This allows for the identification of the global minimum energy conformation, as well as other low-energy conformers.
The relative stability of the different stereoisomers (cis vs. trans) can also be assessed computationally. By calculating the ground-state energies of the (3S,4R) and (3S,4S) isomers, for example, their thermodynamic stability can be compared. These calculations often show that the trans isomer is thermodynamically more stable due to reduced steric hindrance between the substituents at C3 and C4.
Table 2: General Conformational Features of Substituted Azetidinones
| Feature | Description | Computational Approach |
| Ring Puckering | The four-membered ring deviates from planarity to relieve ring strain. | Geometry optimization using quantum chemical methods. |
| Substituent Orientation | The substituents can adopt pseudo-axial or pseudo-equatorial positions. | Conformational search and energy calculations. |
| Intramolecular Interactions | Potential for hydrogen bonding between the hydroxyl group and the carbonyl oxygen. | Analysis of optimized geometries and electron density. |
Prediction of Spectroscopic Parameters and Structural Properties
Computational chemistry can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and stereochemistry of the synthesized molecule. For this compound, key spectroscopic data that can be predicted include:
NMR Chemical Shifts: The ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted shifts can aid in the assignment of the experimental spectrum.
Coupling Constants: The coupling constants between adjacent protons, particularly H3 and H4, are crucial for determining the cis or trans stereochemistry. For trans isomers, the coupling constant (³JHH) is typically smaller (around 0–2.7 Hz) than for cis isomers (around 3.0–5.6 Hz). mdpi.com Computational methods can predict these coupling constants with reasonable accuracy.
Infrared (IR) Frequencies: The vibrational frequencies corresponding to key functional groups, such as the C=O stretch of the β-lactam ring and the O-H stretch of the hydroxyl group, can be calculated. The position of the β-lactam carbonyl stretch in the IR spectrum is indicative of the ring strain. globalresearchonline.net
By comparing the computationally predicted spectra with the experimentally obtained spectra, the proposed structure of this compound can be confidently verified.
Table 3: Predicted Spectroscopic Data for Azetidinone Stereoisomers
| Spectroscopic Parameter | cis-Isomer (Predicted) | trans-Isomer (Predicted) | Experimental Correlation |
| ³J(H3-H4) Coupling Constant | ~3.0–5.6 Hz | ~0–2.7 Hz | Key indicator of stereochemistry |
| β-Lactam C=O Stretch | Higher frequency | Lower frequency | Reflects differences in ring strain |
| ¹H NMR Chemical Shift of H3 | Varies | Varies | Dependent on local electronic environment |
| ¹H NMR Chemical Shift of H4 | Varies | Varies | Dependent on local electronic environment |
Future Directions and Emerging Research Perspectives in 3s,4r 3 Hydroxy 4 Phenylazetidin 2 One Research
Development of More Sustainable and Atom-Economical Synthetic Routes
The classical synthesis of β-lactams, often achieved through the Staudinger [2+2] cycloaddition of a ketene (B1206846) and an imine, is continually being refined to meet modern standards of green chemistry. mdpi.comresearchgate.net Future research is intensely focused on developing synthetic pathways to (3S,4R)-3-Hydroxy-4-phenylazetidin-2-one that are not only efficient but also environmentally benign and atom-economical.
Key areas of development include:
Catalytic Asymmetric Synthesis: Moving away from stoichiometric chiral auxiliaries, researchers are exploring the use of chiral catalysts to induce the desired stereochemistry. This approach reduces waste and simplifies purification processes.
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate reaction times and improve yields in β-lactam synthesis. derpharmachemica.com Future work will likely optimize these conditions for industrial-scale production, potentially under solvent-free conditions to further minimize environmental impact. derpharmachemica.com
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature and mixing, leading to higher yields and purity. Adapting the synthesis of this compound to flow chemistry could enable safer, more scalable, and automated production.
Biocatalysis: The use of enzymes to catalyze key steps in the synthesis offers the potential for unparalleled stereoselectivity under mild, aqueous conditions, representing a truly green synthetic strategy.
These advancements aim to reduce the environmental footprint associated with the synthesis of this important chiral building block, making it more accessible and cost-effective for broader applications.
Exploration of Novel Reactivity and Unprecedented Transformation Pathways
The inherent ring strain of the azetidinone core imparts unique reactivity to the molecule, making it a versatile intermediate for further chemical transformations. rsc.orgresearchgate.net While traditional reactions involve nucleophilic attack at the carbonyl carbon, emerging research is uncovering novel and unprecedented reaction pathways.
An exemplary area of recent investigation is the ring transformation of 3-hydroxy-β-lactams. For instance, studies have demonstrated that under specific oxidative conditions, 3-hydroxy-4-(1,2-dihydroxyethyl)-β-lactams can undergo a C3-C4 bond cleavage followed by a ring expansion to form 2-hydroxy-1,4-oxazin-3-ones. nih.gov This transformation highlights a departure from the expected reactivity and opens avenues for synthesizing entirely new heterocyclic systems from the azetidinone scaffold. nih.gov
Future research will likely focus on:
Strain-Release Reactions: Designing new reactions that strategically harness the ring strain to form complex polycyclic or macrocyclic structures. rsc.org
Photochemical and Electrochemical Transformations: Utilizing light or electricity to initiate novel cycloadditions, ring openings, or functionalizations that are inaccessible through traditional thermal methods. researchgate.net The aza Paternò-Büchi reaction, a [2+2] photocycloaddition, is a prime example of a method used to synthesize functionalized azetidines. researchgate.net
Catalytic Functionalization: Developing new catalytic methods for the selective functionalization of the C-H bonds on the azetidinone ring or its substituents, allowing for late-stage modification of complex molecules.
Uncovering these latent reactive pathways will significantly broaden the synthetic utility of this compound, enabling the construction of previously unattainable molecular architectures.
Expanding the Scope of Chiral Synthon Applications beyond Current Paradigms
This compound is a well-established chiral building block, particularly in the synthesis of taxol side chains and other bioactive compounds. chemimpex.com However, researchers are actively seeking to expand its application beyond these conventional roles, leveraging its fixed stereochemistry to control the architecture of novel molecular entities.
Emerging applications include:
Synthesis of Peptidomimetics: The rigid β-lactam scaffold can be incorporated into peptide sequences to induce specific conformations or to create protease-resistant analogues.
Development of Chiral Ligands: The stereochemically defined structure can serve as a framework for the design of new chiral ligands for asymmetric catalysis, transferring its chirality to other molecules.
Construction of Complex Natural Products: Moving beyond taxanes, the synthon is being explored for the total synthesis of other complex natural products where the 3-hydroxy-4-phenyl motif can be strategically installed.
By thinking of the azetidinone not just as a precursor to a specific target but as a versatile chiral scaffold, chemists can unlock its potential in a much wider range of synthetic challenges, from materials science to chemical biology.
Advanced Mechanistic Insights through Integrated Computational and Experimental Studies
A deeper understanding of the reaction mechanisms governing the synthesis and transformation of this compound is crucial for optimizing existing methods and discovering new ones. The integration of computational chemistry with experimental studies provides a powerful approach to elucidate complex reaction pathways.
For example, Density Functional Theory (DFT) calculations have been instrumental in understanding the stereoselectivity of the Staudinger cycloaddition. mdpi.com These studies can model transition states, explain the influence of substituents and reaction conditions, and predict the most likely reaction outcomes, thereby guiding experimental design. mdpi.com Similarly, computational methods have been used to shed light on the mechanism of novel ring-expansion reactions, providing insights into the factors that control these transformations. nih.gov
Future research in this area will likely involve:
In Silico Reaction Screening: Using computational tools to rapidly screen potential new reactions and catalysts before committing to resource-intensive laboratory experiments.
Dynamic Reaction Pathway Analysis: Modeling the entire energy landscape of a reaction to understand not just the lowest energy path but also competing pathways and potential byproducts.
Elucidation of Non-Covalent Interactions: Investigating the subtle role of non-covalent interactions in directing the stereochemical outcome of catalytic reactions, a factor that is often difficult to probe experimentally. rsc.org
This synergistic approach, combining predictive computational modeling with empirical validation, will accelerate the pace of discovery and lead to more rational and efficient synthetic strategies. rsc.orgnih.gov
Design of Next-Generation Azetidinone-Based Molecular Architectures
Building upon the foundational structure of this compound, chemists are designing novel molecular architectures with tailored properties and functions. This involves strategic modification of the core scaffold to create compounds with enhanced biological activity, improved pharmacokinetic profiles, or entirely new applications.
One major focus is the development of new therapeutic agents. The β-lactam ring is a key pharmacophore in many antibiotics, but its utility extends to other areas. researchgate.netglobalresearchonline.net Researchers are designing and synthesizing novel azetidinone derivatives as potential:
β-Lactamase Inhibitors: To combat antibiotic resistance, new β-lactams are being designed to inhibit the enzymes that bacteria use to destroy conventional penicillin- and cephalosporin-based drugs. nih.govnih.govmdpi.com
Anticancer Agents: The azetidinone ring has been incorporated into compounds that show potent activity against various cancer cell lines. mdpi.com
Enzyme Inhibitors: Beyond β-lactamases, the strained ring can act as a reactive handle to irreversibly inhibit other enzymes, such as cholesterol absorption inhibitors. globalresearchonline.netnih.gov
The design of these next-generation molecules often involves creating hybrid structures, where the azetidinone core is fused to other heterocyclic systems or conjugated with other bioactive molecules to achieve synergistic effects. nih.gov The creation of spiro-β-lactams is one such strategy to generate novel three-dimensional structures. nih.gov
Q & A
Q. What are the implications of polymorphism in this compound, and how can it be controlled during crystallization?
- Methodological Answer : Polymorphs impact solubility and bioavailability. Techniques like solvent-antisolvent crystallization with seeding or controlled cooling rates are used to isolate stable forms. Powder X-ray diffraction (PXRD) and DSC (Differential Scanning Calorimetry) characterize polymorphic behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
